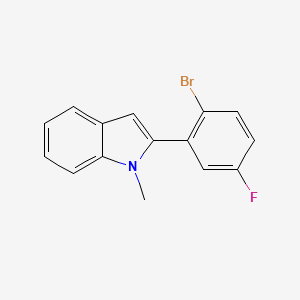

2-(2-Bromo-5-fluorophenyl)-1-methylindole

Descripción

2-(2-Bromo-5-fluorophenyl)-1-methylindole is a halogenated indole derivative featuring a bromo-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the indole core.

Propiedades

Fórmula molecular |

C15H11BrFN |

|---|---|

Peso molecular |

304.16 g/mol |

Nombre IUPAC |

2-(2-bromo-5-fluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H11BrFN/c1-18-14-5-3-2-4-10(14)8-15(18)12-9-11(17)6-7-13(12)16/h2-9H,1H3 |

Clave InChI |

UMCGWRYVTHBALD-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1-methylindole typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and 1-methylindole.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure: The 2-bromo-5-fluoroaniline is first treated with the base to form the corresponding aniline derivative.

Industrial Production Methods

Industrial production of 2-(2-Bromo-5-fluorophenyl)-1-methylindole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines or alcohols.

Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

Substitution: Formation of substituted indoles with various functional groups.

Oxidation: Formation of quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Coupling: Formation of biaryl or alkyne derivatives.

Aplicaciones Científicas De Investigación

2-(2-Bromo-5-fluorophenyl)-1-methylindole has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes, receptors, or DNA, altering their function.

Pathways Involved: The compound may inhibit enzyme activity, block receptor signaling, or induce DNA damage, leading to cellular responses such as apoptosis or cell cycle arrest.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives

Indole derivatives with halogen substituents are widely studied for their pharmacological and materials science applications. Key comparisons include:

Notes:

- The methyl group in 2-(2-Bromo-5-fluorophenyl)-1-methylindole may reduce polarity compared to hydroxyl or methoxy-substituted analogs (e.g., 2-(2-bromo-5-fluorophenyl)ethanol in ).

- Halogen atoms (Br, F) in the 2- and 5-positions likely enhance intermolecular interactions (e.g., C–X⋯π, halogen bonding), as seen in thiochromene analogs .

Non-Indole Halogenated Aromatics

Compounds with similar bromo-fluorophenyl motifs but differing core structures provide insights into the role of the indole system:

Structural Insights :

- The indole core in 2-(2-Bromo-5-fluorophenyl)-1-methylindole enables π–π stacking and planar rigidity, unlike flexible ethanol derivatives .

Substituent Effects on Properties

- Methyl vs. Methoxy Groups : The 1-methyl group in the target compound likely increases hydrophobicity compared to methoxy-substituted indoles (e.g., 5-bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole ), affecting solubility and membrane permeability.

- Halogen Positioning : Bromine at the 2-position (ortho to the indole linkage) may sterically hinder rotational freedom, whereas fluorine at the 5-position (meta) could enhance electronic effects on the aromatic system.

Research Findings and Implications

- Crystal Packing : Analogous thiochromene compounds demonstrate that bromo-fluorophenyl groups facilitate C–H⋯X and π⋯π interactions, suggesting similar packing behavior in the target indole derivative.

- Bioactivity Potential: Halogenated indoles are often explored as kinase inhibitors or antimicrobial agents. The combination of Br and F may synergistically enhance binding to biological targets, as seen in related structures .

- Synthetic Accessibility : The target compound’s synthesis may parallel routes for 5-bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole , involving halogenation and cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.